15-deoxy-Δ12,14-Prostaglandin A1 15-deoxy-Δ12,14-Prostaglandin A1 15-deoxy-Δ Antimitotic and antitumor activity have been reported for a similar analog, but there are no published reports on the biological activity of 15-deoxy-Δ
Brand Name: Vulcanchem
CAS No.: 573951-20-9
VCID: VC0122177
InChI: InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1
SMILES: CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol

15-deoxy-Δ12,14-Prostaglandin A1

CAS No.: 573951-20-9

Reference Standards

VCID: VC0122177

Molecular Formula: C20H30O3

Molecular Weight: 318.4 g/mol

15-deoxy-Δ12,14-Prostaglandin A1 - 573951-20-9

CAS No. 573951-20-9
Product Name 15-deoxy-Δ12,14-Prostaglandin A1
Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
IUPAC Name 7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid
Standard InChI InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1
Standard InChIKey LDOCIRJMPUHXRM-YUJGFSRTSA-N
Isomeric SMILES CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O
SMILES CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O
Canonical SMILES CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O
Description 15-deoxy-Δ Antimitotic and antitumor activity have been reported for a similar analog, but there are no published reports on the biological activity of 15-deoxy-Δ
Synonyms 15-deoxy-Δ12,14-PGA1
Reference 1.Kliewer, S.A.,Lenhard, J.M.,Willson, T.M., et al. A prostaglandin J2 metabolite binds peroxisome proliferator-activated receptor γ and promotes adipocyte differentiation. Cell 83, 813-819 (1995).
PubChem Compound 16061103
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator